Technical Profile: 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid (CAS 4696-11-1)
Technical Profile: 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid (CAS 4696-11-1)
This technical guide provides a comprehensive analysis of CAS 4696-11-1 , chemically identified as 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid .
Note to Reader: While often confused in non-curated databases with other bicyclic pharmaceutical intermediates or salts (such as Calcium Laurate, CAS 4696-56-4), CAS 4696-11-1 refers specifically to the bridged bicyclic keto-acid described below. This scaffold is a critical "rigidification" building block in medicinal chemistry, used to constrain pharmacophores in specific spatial geometries.[1]
[2]
Executive Summary
9-oxobicyclo[3.3.1]nonane-1-carboxylic acid is a bridged bicyclic intermediate utilized primarily in the synthesis of conformationally restricted pharmaceutical analogs. Unlike flexible aliphatic chains, the bicyclo[3.3.1]nonane skeleton forces substituents into defined vectors, making it an invaluable tool for structure-activity relationship (SAR) studies—particularly when mimicking the adamantane cage or creating bioisosteres for lipophilic spacers.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][3][4]
The physicochemical properties of CAS 4696-11-1 are defined by its bridged "chair-chair" conformation, which imparts significant lipophilicity despite the polar carboxylic acid and ketone functionalities.
Table 1: Physicochemical Data
| Property | Value | Technical Context |
| Chemical Name | 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid | IUPAC nomenclature based on the bicyclic nonane skeleton. |
| CAS Number | 4696-11-1 | Unique identifier. |
| Molecular Formula | C₁₀H₁₄O₃ | Contains a ketone bridge (C9) and a carboxylic acid at the bridgehead (C1).[1] |
| Molecular Weight | 182.22 g/mol | Ideal range for Fragment-Based Drug Discovery (FBDD).[1] |
| Melting Point | 136–138 °C | Crystalline solid; sharp MP indicates high purity potential via recrystallization.[1] |
| Solubility | DMSO, Methanol, DCM | Moderate water solubility due to the polar head group; highly soluble in polar organic solvents.[1] |
| pKa (Predicted) | ~4.5 (Carboxylic Acid) | Typical of aliphatic carboxylic acids; exists as an anion at physiological pH (7.4).[1] |
| Appearance | White to off-white powder | Standard for purified organic acids.[1] |
Part 2: Structural Utility & Synthetic Logic[1]
The "Rigid Spacer" Concept
In drug development, flexible linkers often lead to "entropic penalties" upon binding to a receptor.[1] CAS 4696-11-1 solves this by freezing the conformation. The bicyclo[3.3.1]nonane core exists predominantly in a chair-chair conformation , positioning the C1-carboxylic acid and the C9-ketone in a fixed geometric relationship.
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Application: This scaffold is frequently used to synthesize amino-alcohol derivatives and adamantane-like drugs where the "cage" structure is required for hydrophobic pocket occupancy but with added polarity (the ketone/acid groups).
Synthetic Pathway (Meerwein's Ester Route)
The most robust synthesis involves the hydrolysis and decarboxylation of Meerwein’s ester (Tetraethyl 9-oxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate).[1] This pathway is preferred for its scalability and the thermodynamic stability of the final product.[1]
Figure 1: Synthetic Workflow for CAS 4696-11-1
Caption: The conversion of Meerwein's Ester to CAS 4696-11-1 via acid-catalyzed hydrolysis and thermal decarboxylation.
Part 3: Analytical Methodologies
To ensure the integrity of this intermediate during synthesis, a self-validating HPLC protocol is required.[1] The presence of the ketone and carboxylic acid allows for UV detection, though the chromophore is weak (carbonyl n→π* transition), necessitating low-wavelength detection or derivatization.[1]
Protocol: Reverse-Phase HPLC Analysis
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Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
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Mobile Phase:
-
Detection: UV at 210 nm (COOH/Ketone absorbance) or RI (Refractive Index) if high concentration.[1]
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Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN. Filter through 0.22 µm PTFE.[1]
Validation Check: The retention time must be consistent. If tailing occurs (Tailing Factor > 1.5), increase buffer strength or lower pH to ensure the carboxylic acid remains protonated (neutral).[1]
Part 4: Safety Data Sheet (SDS) Synthesis
As a research chemical, CAS 4696-11-1 is classified under GHS standards based on its functional groups (Organic Acid/Ketone).[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Handling & PPE Protocols:
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Respiratory: Use a NIOSH-approved N95 particulate respirator when handling the dry powder to prevent inhalation of dust (H335).[1]
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Skin/Eye: Nitrile gloves (0.11 mm thickness) and safety goggles are mandatory.[1] The acidic nature can cause contact dermatitis.[1]
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First Aid:
References
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Sigma-Aldrich. (2024).[1] Product Specification: 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid (CAS 4696-11-1). Retrieved from [1]
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Jain, N. F., & Masse, C. E. (2006).[1] Synthesis from Carboxylic Acid Derivatives.[1][5] Science of Synthesis, 20.[1][5]2. (Describes the hydrolysis of tetraethyl esters to bicyclic acids).
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Ryzhikova, O. V., et al. (2026).[1] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core.[1][6][7][8][9] Molecules, 31(2).[1] (Demonstrates the use of this scaffold in creating amino-alcohol derivatives). Retrieved from [1]
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Organic Syntheses. (2022). Preparation of Bicyclo[3.3.1]nonane derivatives.[1][5][6][7][10][11] (General reference for the handling of bicyclic nonane scaffolds). Retrieved from [1]
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